molecular formula C14H17NO3 B12983968 Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate

Cat. No.: B12983968
M. Wt: 247.29 g/mol
InChI Key: LTFXSZSLDISSRV-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

Scientific Research Applications

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

  • Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate
  • Methyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate

Comparison: this compound is unique due to its azetidine core, which imparts distinct reactivity and biological properties compared to piperazine derivatives. The presence of the benzyl group further enhances its chemical and biological profile .

Biological Activity

Ethyl 2-(1-benzyl-3-oxo-azetidin-2-yl)acetate, a compound with the chemical formula C14H17NO3 and CAS number 901772-49-4, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its cytotoxic effects and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its azetidine ring structure, which is a significant feature in many bioactive compounds. The synthesis typically involves cycloaddition reactions and other organic transformations that yield this compound with high purity (95%) .

Anticancer Properties

Recent studies have highlighted the anticancer activity of azetidine derivatives, including this compound. For instance, related β-lactams have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (nM)
β-lactam derivativeHT-29 (colon cancer)9
β-lactam derivativeMCF-7 (breast cancer)17
This compoundHeLa (cervical cancer)TBD

These findings suggest that compounds with similar structural motifs may exhibit potent anticancer effects. In particular, the azetidine ring's ability to interact with biological targets could be a key factor in their cytotoxicity .

The proposed mechanism of action for this compound includes the induction of apoptosis in cancer cells. This is supported by studies showing that azetidine derivatives can disrupt critical cellular processes, leading to cell death . The specific pathways involved are still under investigation but may include modulation of signaling cascades associated with cell proliferation and survival.

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a controlled study, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that this compound exhibits significant cytotoxicity, particularly against HeLa cells, although exact IC50 values need further elucidation .

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis indicated that modifications on the benzyl group and the carbonyl moiety significantly influence the biological activity of azetidine derivatives. Variants of this compound were synthesized to assess their potency against cancer cells, revealing that certain substitutions enhance the compound's efficacy .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-(1-benzyl-3-oxoazetidin-2-yl)acetate

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)8-12-13(16)10-15(12)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

LTFXSZSLDISSRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)CN1CC2=CC=CC=C2

Origin of Product

United States

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